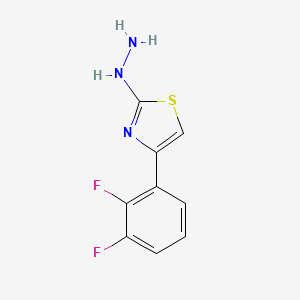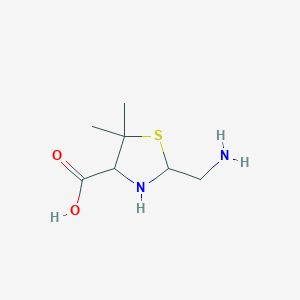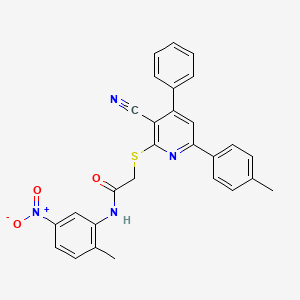
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine: is an organic compound characterized by the presence of a benzimidazole ring attached to a hydroxylamine group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method involves the condensation of 2-formylbenzimidazole with hydroxylamine hydrochloride under acidic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology:
- Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antiviral activities.
- Evaluated for its ability to modulate biological pathways and molecular targets.
Industry:
- Utilized in the development of fluorescent probes and sensors for detecting specific analytes.
- Applied in the synthesis of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxylamine group can participate in redox reactions, modulating the oxidative state of biological systems .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A parent compound with a similar structure but lacking the hydroxylamine group.
2-Formylbenzimidazole: A precursor in the synthesis of (NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine.
Benzimidazole-2-carboxylic acid: A derivative formed through oxidation reactions.
Uniqueness: The presence of the hydroxylamine group in this compound imparts unique chemical reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(NZ)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5- |
InChI-Schlüssel |
JGYPHAQVSRTBJA-UITAMQMPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N\O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11770215.png)
![5-Methyl-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B11770218.png)

![1,2,3-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11770230.png)
![3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770237.png)



![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)
![2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11770270.png)


![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)
